Dipropyl adipate

Description

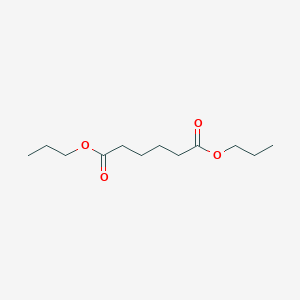

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

dipropyl hexanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O4/c1-3-9-15-11(13)7-5-6-8-12(14)16-10-4-2/h3-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKOUWLLFHNBUDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC(=O)CCCCC(=O)OCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6044511 | |

| Record name | Dipropyl hexanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6044511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Clear colourless liquid; Light rubbing alcohol aroma | |

| Record name | Dipropyl hexanedioate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041614 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Dipropyl adipate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1943/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

273.00 to 274.00 °C. @ 760.00 mm Hg | |

| Record name | Dipropyl hexanedioate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041614 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

very slightly, Very slightly soluble in water, Soluble (in ethanol) | |

| Record name | Dipropyl hexanedioate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041614 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Dipropyl adipate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1943/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.979-0.983 (20°) | |

| Record name | Dipropyl adipate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1943/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

106-19-4 | |

| Record name | Dipropyl adipate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=106-19-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Adipic acid, dipropyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000106194 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dipropyl adipate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4894 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hexanedioic acid, 1,6-dipropyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dipropyl hexanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6044511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dipropyl adipate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.066 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIPROPYL ADIPATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WB3LW508W0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Dipropyl hexanedioate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041614 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

-20 °C | |

| Record name | Dipropyl hexanedioate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041614 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to Dipropyl Adipate: Chemical Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dipropyl adipate (B1204190), with the IUPAC name dipropyl hexanedioate, is a diester of adipic acid and n-propanol.[1] This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis methodologies, and applications. The information is curated to be a valuable resource for professionals in research, and drug development. This document adheres to stringent data presentation standards, including structured tables for quantitative data, detailed experimental protocols, and mandatory visualizations of chemical and procedural workflows.

Chemical Identity and Structure

Dipropyl adipate is a fatty acid ester recognized for its utility as a solvent and skin-conditioning agent.[1] Its fundamental identifiers and structural details are summarized below.

| Identifier | Value |

| IUPAC Name | dipropyl hexanedioate[1] |

| Synonyms | Dipropyl hexanedioate, Adipic acid, dipropyl ester, Di-n-propyl adipate[1][2] |

| CAS Number | 106-19-4[1] |

| Molecular Formula | C₁₂H₂₂O₄[1] |

| Molecular Weight | 230.30 g/mol [1] |

| InChI Key | NKOUWLLFHNBUDW-UHFFFAOYSA-N[1] |

| Canonical SMILES | CCCOC(=O)CCCCC(=O)OCCC[1] |

A 2D representation of the chemical structure of this compound is provided in the diagram below.

Physicochemical Properties

This compound is a clear, colorless liquid with a mild, alcoholic odor. A summary of its key physical and chemical properties is presented in the table below.

| Property | Value |

| Appearance | Clear, colorless liquid |

| Odor | Mild alcoholic |

| Melting Point | -15.7 °C |

| Boiling Point | 273-274 °C at 760 mmHg |

| Flash Point | 140 °C |

| Density | 0.979 - 0.983 g/cm³ at 20 °C |

| Refractive Index | 1.429 - 1.433 at 20 °C |

| Solubility | Very slightly soluble in water; soluble in alcohol |

| Vapor Pressure | 0.005 mmHg at 25 °C (estimated) |

| logP (o/w) | 2.988 (estimated) |

Experimental Protocols

Synthesis of this compound via Fischer Esterification

This compound is commonly synthesized through the Fischer esterification of adipic acid with n-propanol, using an acid catalyst. Below are detailed protocols based on established methodologies.

Protocol 1: Sulfuric Acid Catalysis

This protocol is adapted from a patented method for preparing this compound.[3]

-

Materials: Adipic acid, n-propanol, concentrated sulfuric acid, water, and a refining agent (a mixture of calcium hydroxide, magnesium hydroxide, activated carbon, and magnesium sulfate (B86663) in a 1:1:2:1 weight ratio).[3]

-

Procedure:

-

Esterification: In a reactor equipped with a stirrer, heating mantle, and a water separator (e.g., Dean-Stark apparatus), combine adipic acid, n-propanol, and a catalytic amount of concentrated sulfuric acid. The molar ratio of n-propanol to adipic acid should be in excess to drive the equilibrium towards the product.

-

Heat the mixture to boiling and maintain reflux. Water produced during the reaction is continuously removed by azeotropic distillation.

-

Monitor the reaction until no more water is collected, indicating the completion of the esterification.

-

Washing: Cool the reaction mixture and add water. Stir the mixture, then allow it to stand and separate into layers. Remove the aqueous layer.

-

Refining: Add the prepared refining agent to the organic layer and stir for approximately one hour.

-

Filtration: Filter the mixture to remove the refining agent, yielding the this compound product.

-

Protocol 2: p-Toluenesulfonic Acid Catalysis

This method is based on the synthesis of diisopropyl adipate and can be adapted for this compound.

-

Materials: Adipic acid, n-propanol, p-toluenesulfonic acid (catalyst), and cyclohexane (B81311) (water-entraining agent).

-

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a Dean-Stark trap, combine adipic acid, a significant molar excess of n-propanol, a catalytic amount of p-toluenesulfonic acid, and cyclohexane.

-

Reaction: Heat the mixture to reflux. The cyclohexane-water azeotrope will distill into the Dean-Stark trap, effectively removing water and driving the reaction to completion.

-

Work-up: After the theoretical amount of water has been collected, cool the reaction mixture.

-

Purification: The crude product can be purified by washing with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent and excess alcohol under reduced pressure. Further purification can be achieved by vacuum distillation.

-

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Analytical Characterization

The identity and purity of synthesized this compound can be confirmed using various spectroscopic techniques.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum of this compound will exhibit characteristic absorption bands for the ester functional group, including a strong C=O stretching vibration around 1735 cm⁻¹ and C-O stretching vibrations.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR spectroscopy will show distinct signals for the different types of protons in the molecule. The propyl groups will show a triplet for the terminal methyl group, a sextet for the adjacent methylene (B1212753) group, and a triplet for the methylene group attached to the oxygen. The methylene groups of the adipate backbone will also produce characteristic signals.

-

¹³C NMR spectroscopy will provide signals for each unique carbon atom in the molecule, confirming the carbon skeleton.

-

-

Mass Spectrometry (MS): Mass spectrometry, often coupled with gas chromatography (GC-MS), can be used to determine the molecular weight of this compound and to analyze its fragmentation pattern, further confirming its structure.

Signaling Pathways and Mechanisms of Action

While this compound itself is not typically involved in complex signaling pathways within the human body, its constituent acid, adipic acid, is a metabolite in certain biological systems. For instance, engineered Pseudomonas putida can metabolize adipic acid. A simplified representation of a metabolic pathway for adipic acid is shown below.

The primary mechanism of action for this compound in dermatological and cosmetic applications is as an emollient and skin-conditioning agent. It forms a thin, non-greasy film on the skin's surface, which helps to reduce water loss and maintain skin hydration, leading to a softer and smoother appearance. Its solvent properties also aid in the uniform application of other cosmetic ingredients.

Applications

This compound is utilized in a variety of industrial and consumer products:

-

Cosmetics and Personal Care: It is a common ingredient in skin creams, lotions, sunscreens, and other personal care products due to its emollient and solvent properties.[1]

-

Plasticizer: It can be used as a plasticizer for certain polymers.

-

Solvent: Its ability to dissolve other substances makes it a useful solvent in various formulations.

Safety and Handling

This compound is generally considered to have a low toxicity profile and is not classified as a hazardous substance. However, as with any chemical, appropriate safety precautions should be taken. It is recommended to handle it in a well-ventilated area and to use personal protective equipment such as gloves and safety glasses. For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.

Conclusion

This compound is a versatile chemical with well-defined properties and established synthesis methods. Its primary applications in the cosmetic and personal care industries are a result of its excellent emollient and solvent characteristics. This guide has provided a detailed overview of its chemical structure, physicochemical properties, and synthesis, offering a valuable resource for researchers and professionals in related fields. The provided experimental protocols and workflow diagrams serve as a practical foundation for the synthesis and analysis of this compound.

References

An In-depth Technical Guide to the Laboratory-Scale Synthesis of Dipropyl Adipate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the laboratory-scale synthesis of dipropyl adipate (B1204190), an ester of adipic acid and n-propanol. This document outlines the core chemical principles, detailed experimental protocols, and purification strategies, and includes quantitative data and visual representations of the synthesis workflow and reaction mechanism.

Core Principles: The Fischer Esterification

The synthesis of dipropyl adipate is achieved through the Fischer esterification of adipic acid with n-propanol. This acid-catalyzed nucleophilic acyl substitution reaction involves the reaction of a carboxylic acid with an alcohol. The presence of a strong acid catalyst, typically sulfuric acid or p-toluenesulfonic acid, is crucial to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating the nucleophilic attack by the alcohol. The reaction is reversible, and to drive the equilibrium towards the formation of the ester, it is common to use an excess of the alcohol and/or remove the water formed during the reaction.

Quantitative Data Summary

The following table summarizes the key quantitative data for the reactants and the final product, this compound.

| Property | Adipic Acid | n-Propanol | This compound |

| Molecular Formula | C₆H₁₀O₄ | C₃H₈O | C₁₂H₂₂O₄ |

| Molecular Weight | 146.14 g/mol | 60.10 g/mol | 230.30 g/mol [1][2] |

| Boiling Point | 337.5 °C | 97 °C | 273-274 °C @ 760 mmHg[1] |

| Melting Point | 152.1 °C | -126 °C | -20 °C[1] |

| Density | 1.36 g/cm³ | 0.803 g/cm³ | 0.979-0.983 g/cm³ @ 20 °C[1] |

| Refractive Index (n_D) | - | 1.385 | 1.429-1.433 @ 20 °C[1] |

| Purity (Typical) | ≥ 99% | ≥ 99.5% | > 99.5% (after purification)[3] |

| Expected Yield | - | - | ~90% (based on diisopropyl adipate synthesis)[4] |

| Appearance | White crystalline solid | Colorless liquid | Colorless liquid |

Experimental Protocols

This section details the step-by-step methodology for the laboratory-scale synthesis of this compound.

Materials and Equipment

-

Materials:

-

Adipic acid (≥ 99%)

-

n-Propanol (≥ 99.5%)

-

Concentrated sulfuric acid (98%)

-

Sodium bicarbonate (saturated aqueous solution)

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

-

Refining agent mixture (optional, for enhanced purity): Calcium hydroxide, magnesium hydroxide, activated carbon, and magnesium sulfate in a 1:1:2:1 weight ratio.[3]

-

-

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with magnetic stirrer and stir bar

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

Rotary evaporator

-

Filtration apparatus (Buchner funnel and flask)

-

Standard laboratory glassware

-

Synthesis Procedure

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine adipic acid (e.g., 0.1 mol, 14.6 g) and an excess of n-propanol (e.g., 0.8 mol, 48.1 g, 60 mL).

-

Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.5-1.0 mL) to the mixture.

-

Esterification: Heat the reaction mixture to reflux using a heating mantle and maintain a gentle reflux for 3-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Cooling and Quenching: After the reaction is complete, allow the mixture to cool to room temperature.

-

Workup - Washing: Transfer the cooled reaction mixture to a separatory funnel. Wash the organic layer sequentially with:

-

Water (2 x 50 mL) to remove the excess n-propanol and some of the sulfuric acid.

-

Saturated sodium bicarbonate solution (2 x 50 mL) to neutralize the remaining sulfuric acid. Be cautious of gas evolution (CO₂).

-

Brine (1 x 50 mL) to remove any remaining water and dissolved salts.

-

-

Drying: Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.

-

Solvent Removal: Filter the drying agent and remove the excess n-propanol from the filtrate using a rotary evaporator.

-

Purification (Optional, for High Purity):

Characterization

The identity and purity of the synthesized this compound can be confirmed by spectroscopic methods.

-

¹H NMR (proton nuclear magnetic resonance) spectroscopy: The spectrum is expected to show characteristic peaks for the propyl and adipate moieties. Based on the closely related diisopropyl adipate, the following shifts can be anticipated: a triplet around 4.0 ppm corresponding to the -O-CH₂- protons, a multiplet around 1.6 ppm for the -CH₂-CH₂-CH₃ and the central -CH₂-CH₂- of the adipate chain, and a triplet around 0.9 ppm for the terminal -CH₃ groups.

-

IR (infrared) spectroscopy: The IR spectrum should exhibit a strong characteristic C=O stretching vibration for the ester functional group around 1730-1750 cm⁻¹, and C-O stretching vibrations in the region of 1000-1300 cm⁻¹. The absence of a broad O-H stretch from the carboxylic acid starting material (around 2500-3300 cm⁻¹) indicates the completion of the reaction.

Visualizations

Experimental Workflow

The following diagram illustrates the logical flow of the synthesis and purification process for this compound.

Reaction Mechanism: Fischer Esterification

The following diagram details the step-by-step mechanism of the acid-catalyzed esterification of one of the carboxylic acid groups of adipic acid with propanol. The second carboxylic acid group reacts via the same mechanism.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Dipropyl Adipate (B1204190) (CAS No. 106-19-4)

Introduction

Dipropyl adipate, identified by the CAS number 106-19-4, is the diester of n-propyl alcohol and adipic acid.[1][2] It is a colorless, transparent liquid with a mild, alcoholic odor, belonging to the fatty acid ester chemical class.[2][3][4] This document provides a comprehensive technical overview of this compound, focusing on its chemical and physical properties, synthesis methodologies, biological interactions, and applications, particularly within the pharmaceutical and cosmetic industries. Its utility as an emollient, solvent, and plasticizer makes it a versatile ingredient in various formulations.[5][6][7]

Chemical and Physical Properties

This compound is characterized by its low molecular weight, good solubility in organic solvents, and high thermal stability.[5][8] It is insoluble in water.[5]

Identifiers and General Properties

| Property | Value | Source |

| IUPAC Name | dipropyl hexanedioate | [2] |

| Synonyms | Adipic acid dipropyl ester, Di-n-propyl adipate, Hexanedioic acid, 1,6-dipropyl ester | [1][2] |

| CAS Number | 106-19-4 | [4][9] |

| Molecular Formula | C₁₂H₂₂O₄ | [2][9] |

| Molecular Weight | 230.30 g/mol | [2][9] |

| Appearance | Colorless, clear liquid | [3][9] |

| Odor | Mild alcoholic | [3][4] |

Physicochemical Data

| Property | Value | Conditions | Source |

| Density | 0.979 - 0.983 g/cm³ | @ 20 °C | [2][3] |

| Boiling Point | 273 - 274 °C | @ 760 mmHg | [2][3] |

| 152 - 154 °C | @ 13 Torr | [1] | |

| 144 °C | @ 10 mmHg | [4] | |

| Melting Point | -15.7 °C | [1][3][4] | |

| Flash Point | 122.78 °C (253 °F) | TCC | [3] |

| Refractive Index | 1.429 - 1.433 | @ 20 °C | [2][3] |

| Vapor Pressure | 0.005 mmHg | @ 25 °C (est.) | [3] |

| Water Solubility | 41.65 mg/L | @ 25 °C (est.) | [3] |

| logP (o/w) | 2.988 - 3.35 | (est.) | [3][4] |

Synthesis and Manufacturing

This compound is typically synthesized via Fischer esterification of adipic acid with n-propanol. Various catalysts and conditions can be employed to drive the reaction to completion.

Experimental Protocol: Acid-Catalyzed Esterification

This common laboratory and industrial method involves the direct esterification of adipic acid with n-propyl alcohol using a strong acid catalyst.

Materials:

-

Adipic acid

-

n-propyl alcohol (Propan-1-ol)

-

Concentrated sulfuric acid (catalyst)

-

Deionized water

-

Refining agent (e.g., a mixture of calcium hydroxide, magnesium hydroxide, activated carbon, and magnesium sulfate)[10]

Procedure: [10]

-

Esterification: Adipic acid, n-propyl alcohol, and a catalytic amount of concentrated sulfuric acid are charged into a reactor equipped with a stirrer, heating mantle, and a water separator (e.g., Dean-Stark apparatus).

-

The mixture is heated to reflux. The water produced during the esterification is continuously removed to shift the equilibrium towards the product side.

-

The reaction is monitored (e.g., by measuring water collected or by TLC/GC analysis) until the starting material is consumed.

-

Washing: After cooling, the reaction mixture is washed with water to remove the acid catalyst and any unreacted alcohol. The mixture is allowed to stand, and the aqueous layer is separated and removed.

-

Refining: A refining agent is added to the organic layer to neutralize residual acidity and remove impurities. The mixture is stirred for approximately one hour.

-

Filtration: The mixture is filtered to remove the refining agent, yielding the final this compound product.

Caption: Workflow for the synthesis of this compound via esterification.

Applications in Research and Drug Development

This compound serves multiple functions in pharmaceutical and cosmetic formulations, primarily as an excipient.

-

Emollient: It acts as a non-oily lubricant on the skin's surface, imparting a soft and smooth appearance.[5][6] This property is highly valued in topical drug delivery systems and dermatological products.

-

Solvent: Its solvent properties are utilized to dissolve or disperse active pharmaceutical ingredients (APIs), particularly lipophilic compounds, enhancing formulation stability and homogeneity.[5] It is also effective in solubilizing solid organic UV filters in suncare products.[7]

-

Plasticizer: In polymer-based formulations, such as nail lacquers or transdermal patches, it can be used to improve the flexibility and durability of the film.[6][7][11]

-

Excipient: In oral formulations, injections, and soft capsules, it can be used as a carrier to improve the stability and processability of the preparation.[5][8]

Biological Activity and Signaling Pathways

Recent studies have identified this compound as an activator of the Transient Receptor Potential Ankryin 1 (TRPA1) channel.[12]

TRPA1 Activation

TRPA1 is a non-selective cation channel primarily expressed in sensory neurons. It functions as a sensor for a wide variety of exogenous and endogenous irritants, playing a role in nociception, inflammation, and hypersensitivity.

Mechanism: The activation of TRPA1 by this compound leads to an influx of cations (primarily Ca²⁺ and Na⁺) into the neuron. This influx causes membrane depolarization, which can trigger the generation of action potentials and the release of neuropeptides, leading to sensory responses such as irritation or itching. This interaction is relevant for topical formulations, as it may influence skin sensitivity. It has been shown to enhance fluorescein (B123965) isothiocyanate (FITC)-induced contact hypersensitivity (CHS).[12]

Caption: Simplified signaling pathway of TRPA1 channel activation.

Metabolism

While specific in-vivo metabolism data for this compound is limited, the metabolic pathway can be inferred from studies on structurally similar diesters, such as di(2-ethylhexyl) adipate (DEHA).[13][14] The primary metabolic route involves enzymatic hydrolysis.

Proposed Pathway:

-

Hydrolysis to Monoester: Carboxylesterases in the gut and liver are expected to hydrolyze one of the ester bonds, yielding n-propyl alcohol and mono-propyl adipate.

-

Hydrolysis to Adipic Acid: The monoester is further hydrolyzed to yield another molecule of n-propyl alcohol and adipic acid.

-

Excretion: Adipic acid is the dominant urinary metabolite.[13] It is important to note that adipic acid is not a unique biomarker for this compound exposure, as it is a metabolite of all adipate esters and is also used as a food additive.[13][14]

Caption: Logical flow of the proposed metabolism of this compound.

Analytical Methods

High-Performance Liquid Chromatography (HPLC) is a suitable technique for the analysis and quantification of this compound.

Experimental Protocol: Reverse-Phase HPLC

This method allows for the separation and analysis of this compound from other components in a formulation.

Instrumentation & Conditions: [15]

-

Column: Newcrom R1 (or equivalent reverse-phase column with low silanol (B1196071) activity).

-

Mobile Phase: A mixture of acetonitrile (B52724) (MeCN) and water, with a small amount of phosphoric acid. For Mass Spectrometry (MS) compatibility, formic acid should be used instead of phosphoric acid.

-

Detection: UV detector (wavelength determined by chromophores present) or MS.

-

Application: This method is scalable and can be adapted for preparative separation to isolate impurities or for pharmacokinetic studies.

Caption: Standard workflow for the HPLC analysis of this compound.

Safety and Toxicology

This compound is generally considered to have low toxicity. It is not classified as a hazardous substance according to GHS criteria.[2]

Acute Toxicity Data

| Route | Species | Value | Source |

| Intraperitoneal | Rat | LD50: 3786 mg/kg | [16] |

Human Health Effects:

-

Ingestion: Very low toxicity if swallowed; harmful effects are not anticipated from small amounts.[17]

-

Eye Contact: May cause slight, transient eye irritation.[17]

-

Skin Contact: Prolonged contact may lead to slight skin irritation with local redness.[16][17] It is unlikely to be absorbed through the skin in harmful amounts.[17]

-

Sensitization: Did not cause allergic skin reactions in human testing.[17]

-

Inhalation: No adverse effects are anticipated from inhalation.[17]

The U.S. Food and Drug Administration (FDA) has recognized this compound as Generally Recognized as Safe (GRAS) for use as a food additive (flavoring agent).[18] The Joint FAO/WHO Expert Committee on Food Additives (JECFA) concluded it poses no safety concern at current intake levels when used as a flavoring agent.[2]

References

- 1. CAS Common Chemistry [commonchemistry.cas.org]

- 2. This compound | C12H22O4 | CID 7790 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound, 106-19-4 [thegoodscentscompany.com]

- 4. This compound CAS#: 106-19-4 [m.chemicalbook.com]

- 5. mamtapolycoats.com [mamtapolycoats.com]

- 6. saiper.com [saiper.com]

- 7. diisopropyl adipate, 6938-94-9 [thegoodscentscompany.com]

- 8. Page loading... [guidechem.com]

- 9. This compound | CymitQuimica [cymitquimica.com]

- 10. CN101891611B - Method for preparing this compound - Google Patents [patents.google.com]

- 11. Diisopropyl adipate - SEQENS [seqens.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. In Vitro Metabolites of Di-2-ethylhexyl Adipate (DEHA) as Biomarkers of Exposure in Human Biomonitoring Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Separation of Diisopropyl adipate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 16. sds.metasci.ca [sds.metasci.ca]

- 17. scribd.com [scribd.com]

- 18. ewg.org [ewg.org]

"physical and chemical properties of dipropyl adipate"

An In-depth Technical Guide to the Physical and Chemical Properties of Adipate (B1204190) Esters: Dipropyl Adipate and Diisopropyl Adipate

Introduction

This compound and its isomer, diisopropyl adipate, are diesters of adipic acid and propanol (B110389) or isopropanol, respectively. These compounds belong to the class of organic chemicals known as fatty acid esters.[1] They are recognized for their properties as emollients, solvents, and plasticizers, leading to their use in a variety of applications, including cosmetics, personal care products, and pharmaceuticals.[2][3][4][5] Diisopropyl adipate, in particular, is valued in cosmetic formulations for its ability to impart a lightweight, non-greasy, and silky feel to the skin, while also enhancing product spreadability.[4][6] In the pharmaceutical industry, it can be used as an excipient in topical drug formulations to improve stability and solubility.[3] This guide provides a comprehensive overview of the core physical and chemical properties of these adipate esters, detailed experimental protocols for their synthesis and analysis, and visualizations of key processes.

Physical and Chemical Properties

The quantitative physical and chemical data for n-dipropyl adipate and diisopropyl adipate are summarized in the tables below for clear comparison. These properties are fundamental to understanding the behavior of these esters in various scientific and industrial applications.

This compound (n-propyl isomer)

Table 1: Physical and Chemical Properties of this compound (CAS: 106-19-4)

| Property | Value | Units | Source(s) |

| Molecular Formula | C₁₂H₂₂O₄ | - | [1][7] |

| Molecular Weight | 230.30 | g/mol | [1][7] |

| Appearance | Colorless clear liquid | - | [8] |

| Odor | Mild alcoholic | - | [8] |

| Boiling Point | 273.00 to 274.00 (at 760 mm Hg) | °C | [8] |

| 144 (at 10 mmHg) | °C | [9] | |

| Melting Point | -15.70 | °C | [8] |

| Specific Gravity | 0.97900 to 0.98300 (at 20°C) | - | [8] |

| Relative Density | 0.979 | - | [9] |

| Refractive Index | 1.42900 to 1.43300 (at 20°C) | - | [8] |

| Flash Point | 122.78 (Tag Closed Cup) | °C | [8] |

| 146 | °C | [9] | |

| Vapor Pressure | 0.005 (estimated) | mmHg at 25°C | [8] |

| Solubility in Water | Very slightly soluble; 41.65 (est) | mg/L at 25°C | [1][8] |

| Solubility in Organic Solvents | Soluble in alcohol | - | [1][8] |

| Acid Value | 1.0 max | mg KOH/g | [8] |

| logP (o/w) | 2.988 (estimated) | - | [8] |

Diisopropyl Adipate (iso-propyl isomer)

Table 2: Physical and Chemical Properties of Diisopropyl Adipate (CAS: 6938-94-9)

| Property | Value | Units | Source(s) |

| Molecular Formula | C₁₂H₂₂O₄ | - | [10] |

| Molecular Weight | 230.30 | g/mol | [10] |

| Appearance | Clear colourless liquid | - | [10] |

| Odor | Light alcoholic aroma | - | [10][11] |

| Boiling Point | 251-253 | °C | [11] |

| Solubility in Water | Practically insoluble or insoluble | - | [10][11] |

| Solubility in Organic Solvents | Soluble in ethanol | - | [10][11] |

| Specific Gravity | 0.963-0.968 (at 20°C) | - | [11] |

| Refractive Index | 1.423-1.427 | - | [11] |

| Acid Value | 1 max | - | [11] |

Chemical Reactivity and Synthesis

Synthesis via Fischer Esterification

This compound and diisopropyl adipate are synthesized via a process known as Fischer esterification.[4] This reaction involves the condensation of a carboxylic acid (adipic acid) with an alcohol (n-propanol or isopropanol) in the presence of a strong acid catalyst, typically sulfuric acid. The equilibrium nature of the reaction often requires specific conditions to drive it towards the product side for a high yield.[12] One common method is the removal of water, a byproduct of the reaction, as it forms.[12]

Hydrolysis

As esters, both this compound and diisopropyl adipate are susceptible to hydrolysis, a reaction that cleaves the ester bond to yield the parent carboxylic acid (adipic acid) and alcohol (propanol or isopropanol). This reaction can be catalyzed by either acid or, more commonly, a base (saponification). The rate of hydrolysis is pH-dependent.[13] For similar adipate esters like dibutyl adipate, hydrolysis is slow at neutral pH (pH 7) but increases significantly under alkaline conditions (pH 9).[14][15] It can be inferred that this compound would follow a similar pattern, being relatively stable in neutral aqueous solutions but hydrolyzing more rapidly in basic environments.

Experimental Protocols

While specific, validated protocols for this compound are proprietary to manufacturers, the following sections describe the standard, universally accepted methodologies for the synthesis and characterization of such esters.

Protocol for Synthesis of this compound

This protocol is based on the principles of Fischer esterification with removal of water to maximize yield.

-

Apparatus Setup: Assemble a reaction apparatus consisting of a round-bottomed flask, a Dean-Stark trap, and a condenser. The flask should be equipped with a magnetic stirrer and placed in a heating mantle.

-

Reactant Charging: To the round-bottomed flask, add adipic acid and a molar excess of n-propanol (e.g., a 1:3 molar ratio of acid to alcohol). Add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the total reactant weight).

-

Reaction: Heat the mixture to reflux. As the reaction proceeds, water will be formed as a byproduct. The n-propanol and water will co-distill as an azeotrope into the Dean-Stark trap. Upon cooling in the trap, the water, being denser, will separate and collect in the bottom of the trap, while the upper n-propanol layer will overflow and return to the reaction flask.[12] Continue the reflux until no more water is collected in the trap, indicating the reaction is near completion.

-

Workup and Neutralization: Allow the reaction mixture to cool to room temperature. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with a saturated sodium bicarbonate solution to neutralize the sulfuric acid catalyst and any unreacted adipic acid. Follow with a wash using a saturated sodium chloride solution (brine) to remove residual water and salts.

-

Drying and Purification: Separate the organic layer and dry it over an anhydrous drying agent, such as anhydrous magnesium sulfate (B86663) or sodium sulfate. Filter to remove the drying agent.

-

Final Purification: Purify the crude this compound product by vacuum distillation to remove unreacted n-propanol and any high-boiling impurities. Collect the fraction corresponding to the boiling point of this compound at the given pressure.

Protocol for Characterization

-

Boiling Point Determination: The boiling point can be accurately measured during the vacuum distillation step by recording the temperature at which the pure liquid and vapor phases are in equilibrium at a specific pressure.

-

Density and Specific Gravity: Use a calibrated pycnometer or a digital density meter at a controlled temperature (e.g., 20°C) to determine the mass of a known volume of the purified ester.

-

Refractive Index Measurement: Employ an Abbe refractometer to measure the refractive index of the liquid sample at a specified temperature (e.g., 20°C), typically using the sodium D-line (589 nm) as the light source.

-

Solubility Testing: To assess solubility, add a small, measured amount of the ester to a test tube containing the solvent (e.g., water, ethanol). Agitate the mixture and observe for miscibility or the formation of a separate phase.[16] For quantitative measurement, a saturated solution can be prepared and its concentration determined analytically.

-

Acid Value Titration: Dissolve a known weight of the ester in a suitable solvent (e.g., neutralized ethanol). Titrate the solution with a standardized solution of potassium hydroxide (B78521) (KOH) using phenolphthalein (B1677637) as an indicator. The acid value is expressed as the milligrams of KOH required to neutralize the free acids in one gram of the sample.

Visualizations

The following diagrams illustrate key logical and experimental workflows related to this compound.

Caption: Workflow for the synthesis and purification of this compound.

Caption: Logical relationship of the hydrolysis of this compound.

References

- 1. This compound | C12H22O4 | CID 7790 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mamtapolycoats.com [mamtapolycoats.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. specialchem.com [specialchem.com]

- 5. diisopropyl adipate, 6938-94-9 [thegoodscentscompany.com]

- 6. ulprospector.com [ulprospector.com]

- 7. This compound | CymitQuimica [cymitquimica.com]

- 8. This compound, 106-19-4 [thegoodscentscompany.com]

- 9. sds.metasci.ca [sds.metasci.ca]

- 10. Diisopropyl Adipate | C12H22O4 | CID 23368 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Food safety and quality: details [fao.org]

- 12. people.chem.umass.edu [people.chem.umass.edu]

- 13. chemrxiv.org [chemrxiv.org]

- 14. cpsc.gov [cpsc.gov]

- 15. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 16. scribd.com [scribd.com]

Dipropyl Adipate Solubility in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dipropyl adipate (B1204190) (CAS No. 106-19-4) is a diester of propyl alcohol and adipic acid, with the chemical formula C12H22O4.[1][2][3][4] It is a colorless, clear liquid with a mild, rubbing alcohol-like aroma.[1] This compound finds applications in various industries, including as a solvent, emollient, and skin-conditioning agent in cosmetics and personal care products. Its physical and chemical properties, particularly its solubility in organic solvents, are critical for its formulation and application in drug development and other research areas. This guide provides a comprehensive overview of the available data on the solubility of dipropyl adipate in organic solvents, details experimental protocols for solubility determination, and presents a visual workflow for these experimental procedures.

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of this compound is presented in the table below.

| Property | Value | Source |

| Molecular Weight | 230.30 g/mol | [1] |

| Boiling Point | 273-274 °C at 760 mmHg | [5] |

| Melting Point | -15.7 °C | |

| Density | 0.979 - 0.983 g/cm³ at 20 °C | [5] |

| Refractive Index | 1.429 - 1.433 at 20 °C | [5] |

| logP (o/w) | 2.988 (estimated) | [5] |

Solubility of this compound

| Solvent | Solubility | Temperature (°C) | Notes |

| Water | Very slightly soluble | 25 | Estimated at 41.65 mg/L.[5][6] |

| Ethanol | Soluble | Not Specified | [1] |

| Alcohol | Soluble | Not Specified | [5] |

| Hexane | Soluble to at least 1 mg/mL | Not Specified | A solution of 1000 µg/mL has been noted.[1] |

Experimental Protocol for Solubility Determination

The following is a generalized gravimetric method for determining the solubility of a liquid ester like this compound in an organic solvent. This protocol is based on standard laboratory practices for solubility assessment.

Objective: To determine the saturation solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

-

This compound (purity >98%)

-

Selected organic solvent (analytical grade)

-

Temperature-controlled shaker or water bath

-

Calibrated thermometer

-

Analytical balance (readable to 0.1 mg)

-

Glass vials with screw caps

-

Micropipettes

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Pre-weighed evaporation dishes or vials

-

Vacuum oven or desiccator

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a glass vial containing a known volume of the selected organic solvent. An excess is ensured when a separate phase of undissolved this compound is visible.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a temperature-controlled shaker or water bath set to the desired experimental temperature.

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. Periodically check to ensure an excess of the solute remains.

-

-

Sample Withdrawal and Filtration:

-

After the equilibration period, cease agitation and allow the undissolved this compound to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a micropipette. It is crucial not to disturb the undissolved solute.

-

Filter the withdrawn sample through a syringe filter that is compatible with the solvent to remove any suspended micro-droplets of the undissolved ester.

-

-

Solvent Evaporation and Mass Determination:

-

Dispense the filtered, saturated solution into a pre-weighed evaporation dish.

-

Place the dish in a vacuum oven at a temperature sufficient to evaporate the solvent without degrading the this compound. Alternatively, a desiccator under vacuum can be used for an extended period.

-

Continue the evaporation process until a constant weight of the residue (this compound) is achieved.

-

Record the final weight of the dish containing the dried this compound.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty dish from the final weight.

-

The solubility is then calculated as the mass of the dissolved this compound divided by the volume of the solvent in which it was dissolved. The result is typically expressed in g/L, mg/mL, or as a percentage (w/v).

-

Experimental Workflow Visualization

The following diagram illustrates the key steps in the experimental determination of this compound solubility.

Caption: Gravimetric solubility determination workflow.

Conclusion

While specific quantitative solubility data for this compound in a broad range of organic solvents remains limited in publicly accessible literature, its general solubility in alcohols and low solubility in water are well-established. The provided experimental protocol offers a robust method for researchers to determine precise solubility values tailored to their specific solvent systems and experimental conditions. Understanding the solubility characteristics of this compound is fundamental for its effective utilization in pharmaceutical formulations and other scientific applications.

References

- 1. This compound | C12H22O4 | CID 7790 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. eastharbourgroup.com [eastharbourgroup.com]

- 4. Hexanedioic acid, dipropyl ester [webbook.nist.gov]

- 5. This compound, 106-19-4 [thegoodscentscompany.com]

- 6. This compound [flavscents.com]

Spectroscopic Data for Dipropyl Adipate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for dipropyl adipate (B1204190), a widely used emollient and plasticizer. The information presented herein is essential for the identification, characterization, and quality control of this compound in research and industrial settings. This document details nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside the experimental protocols for their acquisition.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for dipropyl adipate.

Table 1: ¹H Nuclear Magnetic Resonance (NMR) Data (Predicted)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 4.01 | Triplet | 4H | -O-CH₂ -CH₂-CH₃ |

| 2.29 | Triplet | 4H | -CO-CH₂ -CH₂- |

| 1.66 | Multiplet | 4H | -O-CH₂-CH₂ -CH₃ |

| 1.62 | Multiplet | 4H | -CO-CH₂-CH₂ - |

| 0.93 | Triplet | 6H | -CH₂-CH₃ |

Note: Data is predicted as experimental spectra are not publicly available.

Table 2: ¹³C Nuclear Magnetic Resonance (NMR) Data (Predicted)

| Chemical Shift (ppm) | Assignment |

| 173.2 | C =O |

| 66.0 | -O-CH₂ - |

| 33.9 | -CO-CH₂ - |

| 24.5 | -CO-CH₂-CH₂ - |

| 21.9 | -O-CH₂-CH₂ - |

| 10.4 | -CH₃ |

Note: Data is predicted as experimental spectra are not publicly available.

Table 3: Fourier-Transform Infrared (FT-IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2965-2870 | Strong | C-H stretch (alkane) |

| 1735 | Strong | C=O stretch (ester) |

| 1465 | Medium | C-H bend (alkane) |

| 1380 | Medium | C-H bend (alkane) |

| 1170 | Strong | C-O stretch (ester) |

Note: Based on characteristic absorption frequencies for the functional groups present.

Table 4: Mass Spectrometry (MS) Data[1]

| m/z | Relative Intensity | Proposed Fragment |

| 231 | 30.10% | [M+H]⁺ (protonated molecule) |

| 171 | 99.99% | [M - OCH₂CH₂CH₃]⁺ |

| 129 | 36.90% | [M - COOCH₂CH₂CH₃]⁺ |

| 43 | 67.60% | [CH₃CH₂CH₂]⁺ |

Data obtained from Electron Ionization (EI) Mass Spectrometry.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : Approximately 10-20 mg of this compound is dissolved in 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) in a clean, dry NMR tube. The solution is filtered through a pipette with a cotton wool plug to remove any particulate matter.

-

Instrumentation : A 300 MHz (or higher) NMR spectrometer is used.

-

¹H NMR Acquisition :

-

The spectrometer is locked onto the deuterium (B1214612) signal of the CDCl₃.

-

The magnetic field is shimmed to achieve optimal homogeneity.

-

A standard one-pulse sequence is used to acquire the spectrum.

-

Typically, 16 to 64 scans are acquired with a relaxation delay of 1-2 seconds.

-

-

¹³C NMR Acquisition :

-

A proton-decoupled pulse sequence is used.

-

A larger number of scans (typically 1024 or more) is required due to the low natural abundance of ¹³C.

-

A longer relaxation delay (2-5 seconds) may be used.

-

-

Data Processing : The acquired Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation : As this compound is a liquid, a thin film is prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

-

Instrumentation : A Fourier-Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition :

-

A background spectrum of the clean salt plates is recorded.

-

The sample is placed in the spectrometer's sample compartment.

-

The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

-

Multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.

-

-

Data Processing : The sample interferogram is ratioed against the background interferogram and then Fourier transformed to produce the final transmittance or absorbance spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation : A dilute solution of this compound is prepared in a volatile organic solvent such as dichloromethane (B109758) or ethyl acetate (B1210297) (e.g., 1 mg/mL).

-

Instrumentation : A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.

-

Gas Chromatography :

-

Injector : 1 µL of the sample solution is injected into the GC inlet, which is typically heated to 250°C. A split injection mode is often used.

-

Column : A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is commonly used.

-

Carrier Gas : Helium is used as the carrier gas at a constant flow rate (e.g., 1 mL/min).

-

Oven Program : A temperature gradient is applied, for example, starting at 50°C, holding for 2 minutes, then ramping to 280°C at 10°C/min.

-

-

Mass Spectrometry :

-

Ionization : Electron Ionization (EI) at 70 eV.

-

Mass Analyzer : A quadrupole or ion trap mass analyzer is used to scan a mass range of, for example, m/z 40-400.

-

Detector : An electron multiplier detector records the ion signal.

-

-

Data Analysis : The resulting total ion chromatogram (TIC) is analyzed to identify the peak corresponding to this compound. The mass spectrum of this peak is then extracted and analyzed for its molecular ion and fragmentation pattern.

Visualizations

The following diagrams illustrate key workflows and relationships in spectroscopic analysis.

Caption: Workflow for the spectroscopic identification of an organic compound.

This guide serves as a foundational resource for professionals working with this compound. The provided spectroscopic data and experimental protocols are intended to facilitate accurate and efficient chemical analysis.

Thermodynamic Properties of Dipropyl Adipate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of dipropyl adipate (B1204190) (CAS No: 106-19-4), a widely used emollient and solvent. The information is compiled from various scientific sources to support research, development, and formulation activities. This document summarizes key quantitative data in structured tables, details common experimental methodologies for their determination, and provides a visual representation of a general experimental workflow.

Core Thermodynamic and Physical Properties

Dipropyl adipate, with the chemical formula C12H22O4, is the dipropyl ester of hexanedioic acid.[1] Its thermodynamic and physical properties are crucial for understanding its behavior in various applications, from cosmetic formulations to industrial processes.

Quantitative Data Summary

The following tables summarize the key thermodynamic and physical properties of n-dipropyl adipate. For comparative purposes, data for its isomer, diisopropyl adipate, are also included where available.

Table 1: Physical Properties of n-Dipropyl Adipate

| Property | Value | Conditions | Reference(s) |

| Molecular Weight | 230.30 g/mol | - | [2] |

| Appearance | Colorless clear liquid | Standard | [2][3] |

| Melting Point | -15.7 °C (257.45 K) | 760.00 mm Hg | [3] |

| Boiling Point | 273.00 to 274.00 °C (546.15 to 547.15 K) | 760.00 mm Hg | [3] |

| Density | 0.97900 to 0.98300 g/cm³ | 20.00 °C | [3] |

| Refractive Index | 1.42900 to 1.43300 | 20.00 °C | [3] |

| Vapor Pressure | 0.005000 mmHg | 25.00 °C (estimated) | [3] |

| Flash Point | 122.78 °C (395.93 K) | Closed Cup | [3] |

| Water Solubility | 41.65 mg/L | 25 °C (estimated) | [3] |

| logP (o/w) | 2.988 | (estimated) | [3] |

Table 2: Thermodynamic Properties of n-Dipropyl Adipate and Related Compounds

| Property | Value | Compound | Conditions | Reference(s) |

| Enthalpy of Fusion (ΔfusH°) | 23.5 kJ/mol | n-Dipropyl Adipate | - | [4] |

| Enthalpy of Formation (ΔfH°gas) | -785.5 ± 7.1 kJ/mol | Diisopropyl Adipate | Joback Method (estimated) | [5] |

| Ideal Gas Heat Capacity (Cp,gas) | 516.81 J/mol·K | Diisopropyl Adipate | 516.81 K | [5] |

| Enthalpy of Vaporization (ΔvapH°) | 74.2 ± 1.0 kJ/mol | Diisopropyl Adipate | Joback Method (estimated) | [5] |

Experimental Protocols for Thermodynamic Property Determination

The determination of the thermodynamic properties of esters like this compound involves several key experimental techniques. While specific protocols for this exact compound are not extensively published, the following sections describe the general methodologies employed for similar substances.

Differential Scanning Calorimetry (DSC) for Thermal Transitions and Heat Capacity

Differential Scanning Calorimetry is a fundamental technique for studying the thermal properties of materials. It measures the difference in heat flow between a sample and a reference as a function of temperature.

General Protocol:

-

Sample Preparation: A small, accurately weighed sample of this compound (typically 5-10 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

-

Instrument Setup: The DSC instrument is purged with an inert gas, such as nitrogen, to provide a stable and inert atmosphere.

-

Temperature Program:

-

To determine the melting point and enthalpy of fusion, the sample is typically cooled to a low temperature (e.g., -50 °C) and then heated at a constant rate (e.g., 5-10 °C/min) through its melting transition.

-

To measure heat capacity, a modulated DSC approach is often used, which involves superimposing a sinusoidal temperature oscillation on the linear heating ramp.

-

-

Data Analysis:

-

The melting point is determined as the onset or peak temperature of the endothermic melting peak.

-

The enthalpy of fusion is calculated by integrating the area of the melting peak.

-

Heat capacity is determined from the amplitude of the resulting modulated heat flow signal.

-

Ebulliometry for Vapor Pressure Determination

Ebulliometry is a technique used to accurately measure the boiling point of a liquid at a controlled pressure, from which the vapor pressure-temperature relationship can be established.

General Protocol:

-

Apparatus: A dynamic recirculating still (ebulliometer) equipped with a high-precision thermometer and a pressure control system is used.

-

Sample Loading: A pure sample of this compound is introduced into the boiling flask of the ebulliometer.

-

Equilibrium Establishment: The system is brought to a specific, constant pressure. The liquid is then heated until it boils, and the vapor is condensed and returned to the boiling flask. The temperature of the boiling liquid is monitored until a stable equilibrium temperature is reached.

-

Data Collection: The equilibrium boiling temperature is recorded for a range of controlled pressures.

-

Data Analysis: The collected vapor pressure and temperature data are often fitted to a suitable equation, such as the Antoine equation, to describe the vapor pressure curve.

Combustion Calorimetry for Enthalpy of Formation

The standard enthalpy of formation is typically determined indirectly by measuring the enthalpy of combustion using a bomb calorimeter.

General Protocol:

-

Sample Preparation: A precisely weighed sample of this compound is placed in a crucible within a high-pressure vessel (the "bomb"). A known amount of a combustion aid, such as benzoic acid, may be used.

-

Bomb Assembly: The bomb is sealed and pressurized with a high-purity oxygen atmosphere.

-

Calorimeter Setup: The bomb is placed in a well-insulated water bath (the calorimeter) equipped with a high-precision thermometer.

-

Combustion: The sample is ignited electrically, and the temperature change of the water bath resulting from the exothermic combustion reaction is carefully measured.

-

Data Analysis: The heat of combustion is calculated based on the temperature rise and the known heat capacity of the calorimeter system (determined through calibration with a standard substance like benzoic acid). The standard enthalpy of formation is then derived from the standard enthalpy of combustion using Hess's law, along with the known standard enthalpies of formation of the combustion products (CO2 and H2O).

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the experimental determination of key thermodynamic properties of a liquid sample such as this compound.

Caption: General experimental workflow for determining thermodynamic properties.

References

- 1. Hexanedioic acid, dipropyl ester [webbook.nist.gov]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. This compound, 106-19-4 [thegoodscentscompany.com]

- 4. Solid-Liquid Phase Diagram of the Dimethyl + Dipropyl Adipates System: Application to Low-Temperature Thermal Energy Storage - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Diisopropyl adipate (CAS 6938-94-9) - Chemical & Physical Properties by Cheméo [chemeo.com]

Unveiling the Toxicological Profile of Dipropyl Adipate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicology and safety data for dipropyl adipate (B1204190). The information is compiled from a variety of sources, including reports from the Cosmetic Ingredient Review (CIR) and data from Safety Data Sheets (SDS), with a focus on presenting clear, quantitative data and detailed experimental methodologies. This guide is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and chemical safety assessment.

Executive Summary

Dipropyl adipate exhibits a low order of acute toxicity via oral and dermal routes of exposure. It is considered to be, at most, a very mild and transient eye irritant and a minimal skin irritant. Current data does not indicate that this compound is a skin sensitizer (B1316253) or mutagenic. The available information suggests a favorable safety profile for its use in various applications, including cosmetics and personal care products.

Acute Toxicity

Acute toxicity studies are designed to assess the adverse effects that may occur shortly after a single exposure to a substance.

Oral Toxicity

This compound has a low acute oral toxicity. A study in rats established an LD50 (Lethal Dose, 50%) of >6,000 mg/kg body weight.

Table 1: Acute Oral Toxicity of this compound

| Species | Route | LD50 (mg/kg bw) | Reference |

| Rat | Oral | >6,000 | [1] |

| Rat | Intraperitoneal | 3786 | [2] |

Experimental Protocol: Acute Oral Toxicity (Based on OECD Guideline 401/423/425)

The acute oral toxicity of this compound was likely determined using a method similar to the OECD Guidelines for the Testing of Chemicals, such as TG 401 (Acute Oral Toxicity), TG 423 (Acute Toxic Class Method), or TG 425 (Up-and-Down Procedure).[3][4][5] These protocols share common principles:

-

Test Animals: Healthy, young adult rats of a single sex (typically females, as they are often more sensitive) are used.[5] Animals are acclimatized to laboratory conditions before the study.

-

Dosing: The test substance is administered in a single dose by gavage.[6] Animals are fasted before dosing to promote absorption.

-

Dose Levels: A limit test at a high dose (e.g., 2000 or 5000 mg/kg) is often performed first. If no mortality is observed, the LD50 is considered to be above this level. If mortality occurs, a dose-ranging study with multiple dose groups is conducted.

-

Observation Period: Animals are observed for signs of toxicity and mortality for at least 14 days after administration.[7] Observations include changes in skin and fur, eyes, and mucous membranes, as well as respiratory, circulatory, autonomic and central nervous system, and somatomotor activity and behavior pattern.

-

Necropsy: All animals are subjected to a gross necropsy at the end of the study to identify any pathological changes.

Dermal Toxicity

The acute dermal toxicity of this compound is also low, with an LD50 in rabbits reported to be greater than 2000 mg/kg body weight.[7]

Table 2: Acute Dermal Toxicity of this compound

| Species | Route | LD50 (mg/kg bw) | Reference |

| Rabbit | Dermal | >2000 | [7] |

Experimental Protocol: Acute Dermal Toxicity (Based on OECD Guideline 402)

The acute dermal toxicity study for this compound would have followed a protocol similar to OECD Guideline 402.[7]

-

Test Animals: Healthy young adult albino rabbits are typically used.[2]

-

Preparation: Approximately 24 hours before the test, the fur is removed from the dorsal area of the trunk of the animals.[2]

-

Application: The test substance is applied to a small area of the skin (approximately 10% of the body surface area) and held in contact with a porous gauze dressing and non-irritating tape for a 24-hour exposure period.[7]

-

Dose Level: A limit test is often conducted at a dose of 2000 mg/kg body weight.

-

Observation Period: Animals are observed for signs of toxicity and mortality for 14 days.[7]

-

Necropsy: A gross necropsy is performed on all animals at the end of the observation period.

Irritation and Sensitization

These studies assess the potential of a substance to cause local inflammation of the skin or eyes upon contact, or to elicit an allergic response after repeated exposure.

Skin Irritation

This compound is considered to be minimally irritating to the skin.[7] In studies with rabbits, undiluted this compound and formulations containing up to 20% caused minimal to mild irritation.[7] A 21-day cumulative irritancy test showed moderate irritation with the undiluted material.[7]

Table 3: Skin Irritation of this compound

| Species | Test | Concentration | Result | Reference |

| Rabbit | Primary Dermal Irritation | Undiluted | Minimally irritating | [7] |

| Human | 24-hour patch test | Undiluted | No irritation | [7] |

| Human | 21-day cumulative irritancy test | Undiluted | Moderately irritating | [7] |

| Human | Patch test | Formulations up to 20% | Minimal to mild irritation | [7] |

Experimental Protocol: Acute Dermal Irritation (Based on OECD Guideline 404)

The skin irritation potential of this compound is assessed using a protocol similar to OECD Guideline 404.[2]

-

Test Animals: Healthy young adult albino rabbits with intact skin are used.[2]

-

Application: A small amount (0.5 mL for liquids) of the test substance is applied to a small patch of shaved skin and covered with a gauze patch for a 4-hour exposure period.[8]

-

Observation: The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.[8] The severity of the reactions is scored.

Eye Irritation

Undiluted this compound is considered to be, at most, a very mild and transient eye irritant.[7]

Table 4: Eye Irritation of this compound

| Species | Test | Concentration | Result | Reference |

| Rabbit | Eye Irritation | Undiluted | Very mild, transient irritant | [7] |

Experimental Protocol: Acute Eye Irritation (Based on OECD Guideline 405)

The eye irritation potential of this compound is evaluated using a protocol similar to OECD Guideline 405.[9]

-

Test Animals: Healthy young adult albino rabbits are used.[3]

-

Application: A small amount (0.1 mL for liquids) of the test substance is instilled into the conjunctival sac of one eye of the rabbit. The other eye serves as a control.[9]

-

Observation: The eyes are examined for effects on the cornea, iris, and conjunctiva at 1, 24, 48, and 72 hours after instillation.[9] The severity of any lesions is scored.

Skin Sensitization

This compound is not considered to be a skin sensitizer.[7] Formulations containing up to 20% this compound did not cause sensitization in clinical tests.[7]

Table 5: Skin Sensitization of this compound

| Species | Test | Concentration | Result | Reference |

| Human | Clinical Tests | Formulations up to 20% | Not a sensitizer | [7] |

Experimental Protocol: Skin Sensitization - Local Lymph Node Assay (LLNA) (Based on OECD Guideline 429)

A standard method to assess skin sensitization potential is the Murine Local Lymph Node Assay (LLNA), as described in OECD Guideline 429.[10]

-

Test Animals: Mice are used for this assay.

-

Application: The test substance is applied to the dorsal surface of the ears of the mice for three consecutive days.

-

Measurement: On day 6, the animals are injected with 3H-methyl thymidine. The draining auricular lymph nodes are excised, and the incorporation of the radioisotope is measured as an indicator of lymphocyte proliferation.

-

Endpoint: A stimulation index (SI) is calculated by comparing the proliferation in the test group to the vehicle control group. An SI of 3 or greater is considered a positive response for sensitization.

Mutagenicity

Experimental Protocol: Bacterial Reverse Mutation Test (Ames Test) (Based on OECD Guideline 471)

The Ames test is a widely used in vitro assay for mutagenicity.[11]

-

Test System: Strains of the bacterium Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine or tryptophan) are used.

-

Exposure: The bacteria are exposed to the test substance at various concentrations, both with and without a metabolic activation system (S9 mix from rat liver).[12]

-

Endpoint: The number of revertant colonies (bacteria that have undergone a reverse mutation and can now grow on a medium lacking the essential amino acid) is counted. A significant, dose-related increase in the number of revertant colonies compared to the control indicates a mutagenic potential.

Repeated Dose Toxicity

Information on the repeated dose toxicity of this compound is limited in the provided search results. For the related compound dibutyl adipate, a subchronic dermal toxicity study in rabbits showed a reduction in body weight gain at 1.0 ml/kg/day, but no effect at 0.5 ml/kg/day.[6]

Experimental Protocol: Repeated Dose 28-day Oral Toxicity Study (Based on OECD Guideline 407)

A 28-day repeated dose oral toxicity study is a common method to evaluate the effects of repeated exposure to a substance.[4]

-

Test Animals: Typically, rats are used.

-

Dosing: The test substance is administered orally (e.g., by gavage) to several groups of animals at different dose levels for 28 consecutive days. A control group receives the vehicle only.

-

Observations: Animals are observed daily for signs of toxicity. Body weight, food, and water consumption are monitored regularly.

-

Clinical Pathology: At the end of the study, blood and urine samples are collected for hematology and clinical chemistry analysis.

-

Pathology: All animals are subjected to a full necropsy, and organs are weighed and examined for gross and microscopic abnormalities.

Conclusion

Based on the available toxicological data, this compound demonstrates a low level of toxicity. It has low acute oral and dermal toxicity, is minimally irritating to the skin, and is at most a very mild, transient eye irritant. The available information does not suggest that it is a skin sensitizer or a mutagen. While data on repeated dose toxicity for this compound is limited, studies on related adipates provide some insight into its potential long-term effects. This comprehensive toxicological profile supports the safe use of this compound in its intended applications, including in cosmetic and personal care formulations. Further research into the repeated dose toxicity of this compound could provide a more complete safety assessment.

References

- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 2. Acute Dermal Irritation OECD 404 - Altogen Labs [altogenlabs.com]

- 3. chemview.epa.gov [chemview.epa.gov]

- 4. oecd.org [oecd.org]

- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 7. downloads.regulations.gov [downloads.regulations.gov]

- 8. oecd.org [oecd.org]

- 9. oecd.org [oecd.org]

- 10. techniques-ingenieur.fr [techniques-ingenieur.fr]

- 11. nib.si [nib.si]

- 12. Ames Mutagenicity Testing (OECD 471) [cptclabs.com]